Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide
Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide
An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide
This technical guide provides a comprehensive overview of the core chemical and physical properties of N-(2-hydroxyethyl)-2-phenylacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant processes to facilitate a deeper understanding of this compound.
N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound belonging to the class of acetamides.[1] Its structure features a phenylacetamide moiety linked to a hydroxyethyl (B10761427) group. This combination of a hydrophobic phenyl ring and a hydrophilic hydroxyl group gives it distinct physicochemical properties.
Physicochemical Data
The fundamental properties of N-(2-hydroxyethyl)-2-phenylacetamide are summarized in the table below. These data are critical for its handling, formulation, and application in research and development.
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxyethyl)-2-phenylacetamide | [2] |
| Synonyms | N-(2-Hydroxyethyl)phenylacetamide, 2-phenylacetamidoethanol, N-(β-Hydroxyethyl)phenylacetamide | [2][3] |
| CAS Number | 6269-99-4 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Melting Point | 59-61 °C | [3] |
| Boiling Point | 475-477 K at 0.001 bar (Reduced Pressure) | [2] |
| Appearance | White to off-white solid (Typical for similar amides) | [4] |
Structural Information
| Identifier | Value | Source |
| InChI | InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | [2] |
| InChIKey | QNVPXZQZKQWBJW-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)CC(=O)NCCO | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of N-(2-hydroxyethyl)-2-phenylacetamide are essential for its practical application.
Synthesis Protocol: Acylation of 2-Aminoethanol
The synthesis of N-(2-hydroxyethyl)-2-phenylacetamide can be achieved via the acylation of 2-aminoethanol with phenylacetic acid or its derivatives, such as phenylacetyl chloride. This is a standard method for forming amide bonds.[6][7]
Objective: To synthesize N-(2-hydroxyethyl)-2-phenylacetamide.
Materials:
-
2-Aminoethanol
-
Phenylacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Base (e.g., Triethylamine (B128534) or Pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.0 equivalent) and a base like triethylamine (1.1 equivalents) in an anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to manage the exothermic nature of the reaction.[6]
-
Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-(2-hydroxyethyl)-2-phenylacetamide by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Caption: General workflow for the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide.
Analytical Protocol: Reverse-Phase HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis and separation of N-(2-hydroxyethyl)-2-phenylacetamide.[8]
Objective: To analyze the purity of a sample of N-(2-hydroxyethyl)-2-phenylacetamide.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Newcrom R1 HPLC column (or equivalent C18 column)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
-
Mobile Phase B: Acetonitrile (MeCN)
-
Sample dissolved in a suitable solvent (e.g., mobile phase)
Procedure:
-
System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase composition.
-
Sample Injection: Inject a known volume of the dissolved sample onto the column.
-
Elution: Run a gradient or isocratic elution method. A typical starting point could be a linear gradient from 10% to 90% MeCN over 15-20 minutes.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak corresponding to N-(2-hydroxyethyl)-2-phenylacetamide to determine its purity and retention time. This method is scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[8]
Caption: Experimental workflow for the HPLC analysis of N-(2-hydroxyethyl)-2-phenylacetamide.
Biological Activity and Context
While specific biological activity data for N-(2-hydroxyethyl)-2-phenylacetamide is not extensively documented in publicly available literature, the broader class of N-phenylacetamide derivatives has shown significant pharmacological potential.[7]
Potential Pharmacological Roles
Research into structurally related compounds suggests that N-phenylacetamide derivatives could be valuable in drug discovery.[7][9] Areas of interest include:
-
Anti-inflammatory and Analgesic Effects: Some N-phenylacetamide derivatives have been investigated for their ability to modulate inflammatory pathways.[6][7]
-
Antimicrobial Activity: Derivatives have been synthesized and tested for their efficacy against various bacterial and tubercular strains.[9][10]
-
Anticancer Properties: Certain substituted N-phenylacetamides have demonstrated cytotoxic effects against cancer cell lines.[9][11]
Potential Mechanism of Action: COX Inhibition
A plausible mechanism for the potential anti-inflammatory effects of N-phenylacetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Inhibition of these enzymes would reduce prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms.
Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.
References
- 1. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxyethyl)-2-phenylacetamide [webbook.nist.gov]
- 3. 6269-99-4 CAS MSDS (N-(2-HYDROXYETHYL)-2-PHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 5. N-(2-hydroxyethyl)-2-phenylacetamide | C10H13NO2 | CID 80449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(2-Hydroxyethyl)-2-phenylacetamide | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 11. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
